molecular formula C10H15N3O5 B13149152 4-Amino-1-((2R,3S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one

4-Amino-1-((2R,3S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one

Cat. No.: B13149152
M. Wt: 257.24 g/mol
InChI Key: RFCQJGFZUQFYRF-DHJWIAQBSA-N
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Description

4-Amino-1-((2R,3S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring attached to a tetrahydrofuran moiety. The presence of multiple functional groups, such as amino, hydroxy, and methoxy groups, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-((2R,3S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydrofuran moiety, followed by the introduction of the pyrimidine ring through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or thiols in the presence of strong bases.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

4-Amino-1-((2R,3S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the amino and hydroxy groups allows it to form hydrogen bonds and other interactions with biological macromolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-((2R,3S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one derivatives: Compounds with similar structures but different substituents on the pyrimidine or tetrahydrofuran rings.

    Nucleoside analogs: Compounds that mimic the structure of nucleosides and have similar biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

IUPAC Name

4-amino-1-[(2R,3S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C10H15N3O5/c1-17-8-7(15)5(4-14)18-9(8)13-3-2-6(11)12-10(13)16/h2-3,5,7-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,7+,8-,9+/m0/s1

InChI Key

RFCQJGFZUQFYRF-DHJWIAQBSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O

Canonical SMILES

COC1C(C(OC1N2C=CC(=NC2=O)N)CO)O

Origin of Product

United States

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